N-Nitrosoglycocholic acid
Description
Structure
3D Structure
Properties
CAS No. |
76757-85-2 |
|---|---|
Molecular Formula |
C26H42N2O7 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[nitroso-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H42N2O7/c1-14(4-7-22(32)28(27-35)13-23(33)34)17-5-6-18-24-19(12-21(31)26(17,18)3)25(2)9-8-16(29)10-15(25)11-20(24)30/h14-21,24,29-31H,4-13H2,1-3H3,(H,33,34)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 |
InChI Key |
IWZAMXSNVROOQA-FRVQLJSFSA-N |
SMILES |
CC(CCC(=O)N(CC(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)N(CC(=O)O)N=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)N(CC(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
N-nitrosoglycocholic acid |
Origin of Product |
United States |
Synthesis and Structural Characterization of N Nitrosoglycocholic Acid and Its Analogs
Chemical Synthesis Methodologies for N-Nitrosoglycocholic Acid
The synthesis of this compound involves the N-nitrosation of the secondary amide, glycocholic acid. This transformation can be achieved through various methods, ranging from traditional techniques to more contemporary and optimized procedures.
Classical Synthetic Routes
The process generally involves dissolving glycocholic acid in a suitable solvent and then treating it with an excess of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or acetic acid. dfg.desci-hub.se The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the active nitrosating species, such as dinitrogen trioxide (N₂O₃). dfg.desci-hub.sedfg.de The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the unstable nitrous acid and the N-nitroso product.
The reaction mechanism involves the electrophilic attack of the nitrosating agent on the nitrogen atom of the amide group of glycocholic acid. This is followed by deprotonation to yield the this compound. The product is then typically extracted from the aqueous reaction mixture using an organic solvent and purified by chromatographic techniques.
A representative classical synthesis is detailed in the work of Shuker and Tannenbaum (1981), who first synthesized this compound as part of their investigation into the mutagenicity of N-nitroso compounds.
Modern Synthetic Advancements and Yield Optimization
Modern synthetic methods for the N-nitrosation of amides have focused on developing milder and more efficient reagents to improve yields and substrate scope, particularly for less reactive amides. nih.govrsc.orgresearchgate.net These advancements are applicable to the synthesis of this compound and offer advantages over classical methods, which often require strongly acidic conditions that can lead to side reactions and degradation of sensitive substrates.
One significant advancement is the use of tert-butyl nitrite (TBN) as a nitrosating agent. rsc.orgresearchgate.net TBN can efficiently nitrosate secondary amides under neutral or mildly acidic conditions and often in organic solvents, which can improve the solubility of substrates like glycocholic acid. rsc.org The reaction with TBN typically proceeds at room temperature or with gentle heating, offering a more controlled and higher-yielding alternative to the traditional sodium nitrite/acid method. rsc.org This method has been shown to be effective for a broad range of secondary amines and amides, with excellent yields and easier product isolation. rsc.org
Other modern nitrosating agents include nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄) , which are highly reactive and can nitrosate amides in organic solvents under mild conditions. nih.gov Additionally, systems using a Lewis acid catalyst, such as tin(IV) chloride or bismuth(III) chloride with sodium nitrite in an organic solvent like dichloromethane (B109758), can facilitate the N-nitrosation of secondary amines and amides. nih.gov
For yield optimization, factors such as the choice of solvent, temperature, and the stoichiometry of the reagents are crucial. The use of aprotic polar solvents like dichloromethane (DCM) or acetonitrile (B52724) can enhance the solubility of both the bile acid derivative and the nitrosating agent, leading to a more homogeneous reaction mixture and improved reaction rates. nih.gov The slow, portion-wise addition of the nitrosating agent can also help to control the reaction and minimize the formation of byproducts.
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
The synthesis of deuterated and isotopically labeled this compound is essential for conducting detailed mechanistic studies, such as tracing metabolic pathways and identifying DNA adducts. mdpi.comnih.govacs.org These labeled compounds serve as invaluable tools in mass spectrometry-based analyses and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
The general strategy for preparing deuterated this compound involves a two-step process: first, the synthesis of deuterated glycocholic acid, followed by its N-nitrosation.
Synthesis of Deuterated Glycocholic Acid: Deuterium (B1214612) atoms can be incorporated into the glycocholic acid molecule at various positions. For instance, Glycocholic acid-d4 is commercially available, where deuterium atoms are located on the glycine (B1666218) moiety. medchemexpress.com The synthesis of such a labeled precursor can be achieved by using deuterated glycine in the conjugation reaction with cholic acid.
Alternatively, deuterium can be introduced into the steroid nucleus of the bile acid. acs.orgresearchgate.net For example, catalytic reduction of a Δ¹¹-unsaturated bile acid precursor with deuterium gas (D₂) can yield an 11,12-dideuterated bile acid. researchgate.net Another approach involves H-D exchange reactions on the bile acid scaffold, often catalyzed by metals like palladium or ruthenium in the presence of a deuterium source such as D₂O. nih.gov
N-Nitrosation of Labeled Glycocholic Acid: Once the isotopically labeled glycocholic acid is obtained, the N-nitrosation can be carried out using the classical or modern methods described in section 2.1. For example, reaction with sodium nitrite in an acidic medium or with tert-butyl nitrite would convert the labeled glycocholic acid into the corresponding labeled this compound.
The use of these labeled compounds in metabolic studies allows for the unambiguous identification of metabolites and DNA adducts, as the mass shift introduced by the isotopes provides a clear signature in mass spectrometric analysis. This has been crucial in understanding the carcinogenic mechanisms of N-nitroso compounds.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Elucidation
The design and synthesis of analogs of this compound are pivotal for understanding the structure-activity relationships (SAR) that govern its biological effects, including mutagenicity and carcinogenicity. dfg.denih.govmdpi.com By systematically modifying the structure of NOGC, researchers can identify the key molecular features responsible for its activity.
Analogs of this compound can be broadly categorized based on modifications to the bile acid scaffold or the amino acid moiety .
Modification of the Bile Acid Scaffold: The synthesis of analogs with altered bile acid structures involves starting with different bile acids or chemically modifying cholic acid before conjugation and nitrosation. For example, synthesizing N-nitroso derivatives of other bile acid conjugates, such as N-nitrosochenodeoxycholic acid or N-nitrosodeoxycholic acid, allows for the investigation of the role of the number and position of hydroxyl groups on the steroid nucleus. nih.govfrontiersin.org The synthesis of these analogs follows a similar pathway: conjugation of the respective bile acid with glycine, followed by N-nitrosation.
The hydrophobicity of the bile acid has been suggested to play a role in its biological activity. Therefore, synthesizing analogs with varying degrees of hydroxylation can provide insights into how this property influences the carcinogenic potential of the corresponding N-nitroso compound. mdpi.com
Modification of the Amino Acid Moiety: Another approach to creating analogs is to replace the glycine moiety with other amino acids. For instance, the taurine (B1682933) conjugate of cholic acid, taurocholic acid, can be nitrosated to form N-Nitrosotaurocholic acid (NOTC). This allows for a direct comparison of the influence of the amino acid side chain on the compound's properties and biological activity.
The synthesis of these analogs involves the initial conjugation of cholic acid with the desired amino acid, followed by N-nitrosation. The reactivity and stability of the resulting N-nitrosamide can be significantly affected by the nature of the amino acid residue.
By evaluating the mutagenicity and carcinogenicity of these synthesized analogs, a comprehensive SAR profile can be established. This information is crucial for predicting the potential risk of other N-nitroso compounds and for designing molecules with specific biological activities.
Mechanistic Investigations of N Nitrosoglycocholic Acid Induced Molecular Damage
Pathways of N-Nitrosoglycocholic Acid Bioactivation
The biological activity of this compound is not direct but requires metabolic activation to transform it into reactive species capable of interacting with cellular macromolecules like DNA. This process involves the formation of key intermediates that are responsible for the observed molecular damage.
Role of Diazoacetate as a Key Reactive Intermediate
A crucial step in the bioactivation of this compound is its conversion to diazoacetate. dfg.denih.gov This unstable intermediate is a potent alkylating agent. researchgate.net The formation of diazoacetate is a common feature among N-nitroso compounds derived from glycine (B1666218). dfg.dedfg.deresearchgate.net Upon formation, diazoacetate can lead to the generation of both carboxymethylating and methylating species, which are ultimately responsible for the alkylation of DNA. dfg.deresearchgate.netmdpi.com It is believed that many N-nitroso compounds are metabolically activated to produce diazoacetate, which then results in the carboxymethylation of DNA. nih.gov
Formation of Carboxymethylating and Methylating Species
The decomposition of this compound and its key intermediate, diazoacetate, leads to the formation of both carboxymethylating and methylating agents. dfg.demdpi.com This dual reactivity is a significant aspect of the genotoxicity of N-nitrosated glycine derivatives. dfg.de The carboxymethyldiazonium ion is a proposed reactive intermediate that can directly carboxymethylate DNA. dfg.demdpi.com Concurrently, this intermediate can undergo decarboxylation to form diazomethane, a well-known methylating agent. dfg.de This explains the observation that this compound and related compounds can induce both carboxymethyl and methyl adducts on DNA bases. researchgate.netnih.govaacrjournals.org
DNA Adduct Formation by this compound
The reactive species generated from the bioactivation of this compound can covalently bind to DNA, forming DNA adducts. These adducts represent a form of DNA damage that can have significant biological consequences. This compound has been shown to react with DNA to produce several carboxymethylated adducts. nih.gov
N7-Carboxymethylguanine (7-CMG) Adduct Formation and Characterization
One of the primary DNA adducts formed by this compound is N7-Carboxymethylguanine (7-CMG). dfg.denih.gov This adduct results from the attachment of a carboxymethyl group to the N7 position of the guanine (B1146940) base in DNA. The formation of 7-CMG has been identified in vitro when this compound is incubated with calf thymus DNA. nih.govaacrjournals.org Studies have shown that 7-CMG is a major product of the reaction between N-nitrosated bile salts and DNA. oup.com In fact, in vitro reactions of this compound with DNA yielded 7-CMG and O6-CMG in an approximate 10:1 ratio. nih.gov The characterization of 7-CMG is often achieved through techniques like high-performance liquid chromatography (HPLC). researchgate.net
O6-Carboxymethylguanine (O6-CMG) Adduct Formation and Characterization
Another significant DNA adduct formed from this compound is O6-Carboxymethylguanine (O6-CMG). nih.govnih.gov This adduct involves the carboxymethylation of the O6 position of guanine. The formation of O6-CMG has been observed in DNA treated with various nitrosated glycine derivatives, including this compound. researchgate.netmdpi.com Although it is formed in smaller quantities compared to 7-CMG, O6-CMG is considered a particularly important lesion due to its miscoding potential during DNA replication. nih.govaacrjournals.org The presence of O6-CMG in DNA from exfoliated colonic cells has been linked to diets high in red meat, suggesting a potential role in colorectal cancer. nih.gov Characterization of O6-CMG often involves mass spectrometry-based assays. dfg.de
N3-Carboxymethyladenine (3-CMA) Adduct Formation and Characterization
In addition to guanine adducts, this compound can also lead to the formation of adducts with adenine (B156593). Specifically, N3-Carboxymethyladenine (3-CMA) has been identified as a product of the reaction between this compound and DNA. nih.govoup.com This adduct results from the carboxymethylation of the N3 position of the adenine base. While it is considered a minor product compared to the guanine adducts, its formation demonstrates the broader reactivity of the intermediates generated from this compound. oup.com
Table of DNA Adducts Formed by this compound
| Adduct Name | Abbreviation | Site of Modification |
|---|---|---|
| N7-Carboxymethylguanine | 7-CMG | N7 position of Guanine |
| O6-Carboxymethylguanine | O6-CMG | O6 position of Guanine |
| N3-Carboxymethyladenine | 3-CMA | N3 position of Adenine |
| Compound Name |
|---|
| This compound |
| Diazoacetate |
| N7-Carboxymethylguanine |
| O6-Carboxymethylguanine |
| N3-Carboxymethyladenine |
| Guanine |
| Adenine |
| Diazomethane |
Carboxymethylated Thymidine (B127349) Adducts (N3-CMdT, O4-CMdT) Formation
The interaction of this compound (NOGC) with DNA is complex and can lead to the formation of various DNA adducts. While much focus has been placed on guanine adducts, carboxymethylated thymidine lesions are also significant products of DNA damage. N-nitroso compounds can be metabolically activated to a diazoacetate intermediate, which is a reactive species capable of carboxymethylating nucleobases. oup.com
Studies investigating the effects of diazoacetate, the reactive intermediate of N-nitroso compounds like NOGC, have identified N3-carboxymethylthymidine (N3-CMdT) and O4-carboxymethylthymidine (O4-CMdT) as the primary carboxymethylated adducts of thymidine formed in isolated DNA. oup.com The formation of these thymidine adducts is believed to contribute to the mutational patterns observed in the p53 gene at non-CpG sites following exposure to diazoacetate. oup.com These lesions represent a significant pathway of NOGC-induced molecular damage, distinct from the more frequently studied guanine modifications.
O6-Methylguanine (O6-MeG) Adduct Formation
A notable and somewhat unexpected outcome of the reaction between this compound and DNA is the formation of O6-methylguanine (O6-MeG). nih.govresearchgate.net While NOGC is primarily known as a carboxymethylating agent, it has been demonstrated to possess the dual capability of both methylating and carboxymethylating DNA. nih.govoup.com The formation of O6-MeG is significant because it is a well-established pro-mutagenic and toxic lesion. nih.govresearchgate.net
The concomitant formation of O6-carboxymethylguanine (O6-CMG) and O6-MeG has been observed in DNA exposed to NOGC and other nitrosated glycine derivatives. nih.govnih.gov Research indicates that while O6-CMG is the major adduct, O6-MeG is also formed, albeit to a much lesser extent. nih.gov The generation of O6-MeG from a compound like NOGC, which is derived from the nitrosation of the bile component glycocholic acid, suggests a potential endogenous pathway for the formation of this critical DNA lesion in gastrointestinal tissues. nih.govoup.comoup.com
| Adduct Type | Formed by this compound | Reference |
| Carboxymethylated Adducts | Yes | nih.gov |
| Methylated Adducts | Yes | nih.gov |
Reaction Stoichiometry and Site Specificity of this compound with Nucleic Acids
The reaction of this compound with DNA demonstrates specificity for certain atomic sites within the purine (B94841) and pyrimidine (B1678525) bases, leading to a distinct profile of DNA adducts. The nomenclature of the adducts formed inherently describes this site specificity.
NOGC reacts with calf thymus DNA in vitro to produce several carboxymethylated adducts, including:
7-carboxymethylguanine (B3357535) (7-CMG) nih.gov
O6-carboxymethylguanine (O6-CMG) nih.gov
3-carboxymethyladenine (3-CMA) nih.gov
In addition to these carboxymethylated lesions, NOGC also induces the formation of O6-methylguanine (O6-MeG) . nih.govresearchgate.net The reaction is not limited to guanine; thymidine is also a target, leading to the formation of N3-carboxymethylthymidine (N3-CMdT) and O4-carboxymethylthymidine (O4-CMdT) via a diazoacetate intermediate. oup.com
Regarding the stoichiometry, or relative yield of these adducts, studies indicate that the formation of O6-CMG occurs at a significantly higher level than O6-MeG. nih.gov While precise quantitative ratios for all adducts from NOGC are not fully established, it is clear that it acts as both a carboxymethylating and, to a lesser degree, a methylating agent. nih.gov For N-nitroso compounds more broadly, N-alkylated bases like N7-methylguanine and N3-methyladenine can be the most abundant adducts, with O-alkylated lesions such as O6-MeG forming a smaller but highly mutagenic fraction. oup.com
| DNA Adduct Formed by NOGC | Site of Modification | Base |
| 7-carboxymethylguanine (7-CMG) | N7 position | Guanine |
| O6-carboxymethylguanine (O6-CMG) | O6 position | Guanine |
| O6-methylguanine (O6-MeG) | O6 position | Guanine |
| 3-carboxymethyladenine (3-CMA) | N3 position | Adenine |
| N3-carboxymethylthymidine (N3-CMdT) | N3 position | Thymine (B56734) |
| O4-carboxymethylthymidine (O4-CMdT) | O4 position | Thymine |
Mutagenic Signatures Associated with this compound-Derived DNA Lesions
This compound is a mutagenic compound that induces mutations primarily through base substitutions. nih.gov The DNA lesions it creates, particularly O6-alkylguanine adducts, are highly pro-mutagenic. open.ac.uk Analysis of N-nitroso bile acid conjugates, including glycine conjugates like NOGC, has led to the identification of specific mutational signatures. nih.gov Signature B1, which is associated with N-nitroso-glycine bile acid conjugates, is characterized by a predominance of C:G to T:A transitions. researchgate.netnih.gov
The primary adducts, O6-carboxymethylguanine (O6-CMG) and O6-methylguanine (O6-MeG), are known to cause mispairing during DNA replication, leading to specific types of point mutations. nih.govopen.ac.uk
Analysis of G:A Transition Mutations
A predominant mutagenic outcome associated with this compound-derived lesions is the G:C to A:T transition mutation. open.ac.ukscribd.com This type of mutation is a hallmark of damage caused by O-alkylated guanine adducts. The O6-MeG lesion is well-characterized to induce G:C→A:T transitions if not repaired before DNA replication. nih.govoup.com Similarly, the major adduct O6-CMG has been shown to result in mispairing that leads to a high propensity for G:C→A:T transitions. open.ac.ukdfg.de These transitions arise because the altered guanine base preferentially pairs with thymine instead of cytosine during replication. open.ac.uk
Analysis of G:T Transversion Mutations
In addition to transitions, this compound is also capable of inducing G:C to T:A transversion mutations. scribd.comdfg.de Site-specific mutagenesis studies have demonstrated that the O6-carboxymethyl-2'-deoxyguanosine (O6-CMdG) adduct can induce both G:C→A:T transitions and G:C→T:A transversions. open.ac.uk The ability of a single lesion to cause both types of mutations highlights the complex interaction between the DNA adduct and the cellular replication machinery. A G:T transversion is a point mutation where a purine (Guanine) is replaced by a pyrimidine (Thymine). wikipedia.org
| Original Base Pair | DNA Lesion | Resulting Mutation | Mutation Type |
| G:C | O6-MeG, O6-CMG | A:T | Transition |
| G:C | O6-CMG | T:A | Transversion |
Characterization of T:A Base Pair Mutations
Mutations originating from thymine bases are also a consequence of NOGC-induced damage, stemming from the formation of carboxymethylated thymidine adducts like N3-CMdT and O4-CMdT. oup.com These lesions are miscoding and can block DNA transcription and replication. oup.com
Specifically, the O4-carboxymethylthymidine (O4-CMdT) lesion has been found to predominantly direct the misinsertion of guanosine (B1672433) during transcription. oup.com During DNA replication, this mispairing would lead to a T:A to C:G transition mutation in subsequent rounds. The N3-carboxymethylthymidine (N3-CMdT) lesion primarily directs the misinsertion of uridine (B1682114) (which behaves like thymine), a process that does not typically result in a mutation. oup.com Therefore, the key mutagenic event originating from a damaged thymine is the T→C transition driven by the O4-CMdT adduct.
Correspondence with p53 Mutation Spectra
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to DNA damage, including cell cycle arrest, senescence, and apoptosis. sigmaaldrich.comnih.gov Consequently, the inactivation of p53 is a frequent event in the development of a majority of human cancers, often occurring through single base substitutions in the TP53 gene. sigmaaldrich.comnih.gov The specific patterns of these mutations, known as mutational signatures, can provide insights into the underlying mutagenic processes. wikipedia.org Investigations into the molecular damage induced by this compound (NOGC) have revealed a correspondence between its mutagenic effects and the p53 mutation spectra observed in certain human cancers, particularly those of the gastrointestinal tract. dfg.deoup.com
NOGC is a member of the N-nitroso compounds, a class of potent carcinogens. dfg.deoup.com The carcinogenic activity of many N-nitroso compounds, including NOGC, is linked to their ability to generate reactive intermediates that can alkylate DNA, forming adducts that, if not repaired, can lead to mutations during DNA replication. dfg.demdpi.com Specifically, NOGC has been shown to induce the formation of carboxymethylated DNA adducts. dfg.deoup.comoup.com
Studies have demonstrated that the spectrum of p53 mutations induced by agents that cause carboxymethylation is similar to that observed in human gastrointestinal cancers. dfg.de For instance, research using a yeast-based functional assay revealed that the mutation spectrum in the human p53 gene induced by diazoacetate, a compound that also causes carboxymethylation, is strikingly similar to the p53 mutations found in human stomach and colorectal tumors, particularly at non-CpG sites. oup.comoup.com
Further research has focused on identifying the specific types of mutations caused by NOGC and its derivatives. Exposure of Salmonella typhimurium strains to N-nitroso-glycine bile acid conjugates, such as NOGC, predominantly leads to C:G to T:A transitions. nih.gov A distinct mutational signature, designated as Signature B1, has been associated with N-nitroso-glycine bile acid conjugates. nih.gov This signature is characterized by a strong transcribed strand bias in GCC and GCT trinucleotide contexts. nih.gov
The relevance of these findings to human cancer is underscored by the similarity of Signature B1 to a known human mutational signature, SBS42. nih.gov SBS42 is associated with occupational cholangiocarcinoma resulting from exposure to certain industrial chemicals. nih.gov This correspondence suggests a potential mechanistic link between the DNA damage caused by NOGC and the development of specific cancers. nih.gov
The primary DNA adducts formed by carboxymethylating agents include O6-carboxymethyl-2'-deoxyguanosine (O6-CMdG). niph.go.jpopen.ac.uk This adduct is considered a potent promutagenic lesion because it is not efficiently repaired by O6-alkylguanine-DNA-alkyltransferase, a key DNA repair protein. open.ac.uk The persistence of O6-CMdG in DNA can lead to mispairing during replication, resulting in G to A transitions and G to T transversions. niph.go.jpopen.ac.uk This is consistent with the types of mutations observed in the p53 gene in some gastrointestinal cancers. dfg.de
In vitro studies have directly examined the mutagenic potential of O6-CMdG within the p53 gene. These experiments have shown that this specific adduct can induce both GC→AT transitions and GC→TA transversions in p53 cDNA. niph.go.jpopen.ac.uk This provides a direct molecular basis for the observed correspondence between NOGC exposure and the p53 mutation spectrum in relevant cancers.
Interactive Data Table: Mutational Signature of N-Nitroso-Glycine Bile Acid Conjugates
| Feature | Description |
|---|---|
| Predominant Mutation Type | C:G to T:A transitions nih.gov |
| Associated Mutational Signature | Signature B1 nih.gov |
| Trinucleotide Context | GCC and GCT nih.gov |
| Strand Bias | Strong transcribed strand bias nih.gov |
| Corresponding Human Signature | SBS42 (associated with occupational cholangiocarcinoma) nih.gov |
Interactive Data Table: Mutagenic Properties of O6-carboxymethyl-2'-deoxyguanosine (O6-CMdG)
| Property | Finding |
|---|---|
| Repair Status | Not efficiently repaired by O6-alkylguanine-DNA-alkyltransferase open.ac.uk |
| Induced Mutations | G to A transitions niph.go.jpopen.ac.uk |
| G to T transversions niph.go.jpopen.ac.uk |
| Relevance to p53 | Induces GC→AT transitions and GC→TA transversions in p53 cDNA niph.go.jpopen.ac.uk |
Cellular and Enzymatic Responses to N Nitrosoglycocholic Acid Induced Dna Damage
DNA Repair Mechanisms for Carboxymethylated Guanine (B1146940) Lesions
Substrate Recognition and Repair by O6-Methylguanine-DNA Methyltransferase (MGMT)
The human DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a crucial role in the repair of O6-carboxymethylguanine (O6-CMG), a significant DNA lesion formed by NOGC. nih.gov MGMT directly reverses the damage by transferring the carboxymethyl group from the guanine base to a cysteine residue within its own active site. nih.govoup.com This action restores the normal guanine structure within the DNA. nih.gov The process results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. oup.comresearchgate.net
In vitro studies have demonstrated that synthetic oligodeoxyribonucleotides containing O6-CMG can effectively inactivate MGMT. nih.gov The inactivation efficiency is comparable to that observed with O6-methylguanine (O6-MeG), a well-established substrate for MGMT. nih.gov This indicates that O6-CMG is a substrate for MGMT, highlighting the protein's protective role against the genotoxic effects of this particular DNA adduct. nih.govoup.com
| Parameter | O6-methylguanine (O6-MeG) | O6-carboxymethylguanine (O6-CMG) |
| IC50 for MGMT Inactivation | 0.93 nM | 1.8 nM |
| This table displays the in vitro inactivation concentrations (IC50) of MGMT by oligodeoxyribonucleotides containing either O6-MeG or O6-CMG. The similar nanomolar concentrations indicate that both are effective substrates for MGMT. nih.gov |
Differential Activity of Bacterial Alkyltransferases (e.g., Ada, Ogt) on N-Nitrosoglycocholic Acid-Modified DNA
In contrast to human MGMT, bacterial alkyltransferases exhibit differential activity towards DNA lesions induced by NOGC. The Escherichia coli Ada and Ogt proteins are alkyltransferases involved in DNA repair. nih.gov While the Ada protein can repair O6-MeG lesions, it is unable to act on DNA containing O6-CMG. nih.gov Similarly, the Ogt protein is a poor substrate for O6-CMG-containing oligodeoxyribonucleotides, although it can be inactivated by O6-MeG. nih.gov This suggests a narrower substrate specificity for these bacterial enzymes compared to human MGMT, which can repair both types of lesions. nih.gov
DNA Repair Mechanisms for Carboxymethylated Thymidine (B127349) Lesions
Involvement of Transcription-Coupled Nucleotide Excision Repair (TC-NER)
Carboxymethylated thymidine lesions, such as N3-carboxymethylthymidine (N3-CMdT) and O4-carboxymethylthymidine (O4-CMdT), can significantly impede DNA transcription. oup.com Evidence suggests that these lesions may be recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway. oup.com TC-NER is a sub-pathway of nucleotide excision repair (NER) that is initiated when RNA polymerase stalls at a DNA lesion during transcription. wikipedia.orgreactome.org The stalled polymerase acts as a signal to recruit NER proteins to the site of damage for subsequent repair. wikipedia.org Studies have indicated that both N3-CMdT and O4-CMdT substantially inhibit transcription by human RNA polymerase II in vitro and in human cells, suggesting they are likely substrates for TC-NER. oup.com
Intracellular Fate and Persistence of this compound-Derived DNA Adducts
Following its reaction with DNA, NOGC forms several carboxymethylated adducts, including 7-carboxymethylguanine (B3357535) (7-CMG), 3-carboxymethyladenine (3-CMA), and O6-CMG. nih.gov The persistence of these adducts within the cell is influenced by the efficiency of various DNA repair pathways. While O6-CMG can be repaired by MGMT, other adducts may have different fates. nih.govoup.com For instance, 7-CMG is a stable adduct that is excreted in the urine and has been studied as a potential biomarker for NOGC exposure. nih.gov The persistence of unrepaired DNA adducts can lead to mutations during DNA replication and transcription, contributing to the biological consequences of NOGC exposure. The levels of O6-CMG in DNA from exfoliated colonic cells have been observed to increase with a diet high in red meat, which is thought to facilitate the formation of N-nitroso compounds. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of N Nitrosoglycocholic Acid and Its Dna Adducts
Chromatographic Separations for N-Nitrosoglycocholic Acid and Derivatives
Chromatographic techniques form the cornerstone of the analytical workflow for NO-GCA and its derivatives, enabling their separation from a multitude of other compounds present in biological samples. The choice of chromatographic method is dictated by the specific analytical requirements, such as the concentration of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the analysis of N-nitroso bile acids. A notable method utilizes reverse-phase HPLC (RP-HPLC) for the separation and quantification of these compounds. One such study established that N-nitroso bile acids, including NO-GCA, exhibit a specific spectrophotometric absorbance at 285 nm, which allows for their selective detection even in the presence of non-N-nitroso bile acids open.ac.uk. This method is both simple and specific, providing a valuable tool for the direct analysis of these compounds.
The stability of NO-GCA under various pH conditions has also been investigated using RP-HPLC. These studies are critical for ensuring the integrity of the analyte during sample preparation and analysis. It was observed that this compound is relatively stable under acidic (pH 2) and neutral (pH 7) conditions, with half-lives of 12.8 hours and 7.8 hours, respectively. However, it rapidly decomposes under alkaline conditions (pH 9), with a half-life of just 0.96 hours open.ac.uk. This information is vital for optimizing sample handling and storage protocols.
| Condition | pH | Half-life (t1/2) | Reference |
| Acidic | 2 | 12.8 hours | open.ac.uk |
| Neutral | 7 | 7.8 hours | open.ac.uk |
| Alkaline | 9 | 0.96 hours | open.ac.uk |
This interactive table summarizes the stability of this compound under different pH conditions as determined by HPLC analysis.
Nano-Flow Liquid Chromatography (nLC) for Trace Analysis
For the analysis of trace amounts of DNA adducts, which are typically present at very low concentrations in biological systems, nano-flow liquid chromatography (nLC) has emerged as a powerful technique. The significantly lower flow rates used in nLC (typically in the range of hundreds of nanoliters per minute) enhance the ionization efficiency in the mass spectrometer, leading to a substantial increase in sensitivity.
While specific applications of nLC for the direct analysis of NO-GCA are not extensively documented, its utility in the broader field of DNA adductomics is well-established. For instance, nLC coupled with nano-electrospray ionization tandem mass spectrometry (nLC-nESI-MS/MS) has been successfully used for the highly sensitive and simultaneous quantification of various DNA adducts, including those derived from other nitrosamines nih.gov. The limits of quantification for some adducts using this technique can reach the attomole (10-18 mole) level nih.gov.
The application of nLC-MS methods is crucial for studying modified nucleosides in minute amounts of biological material, such as from tissue biopsies or cell cultures researchgate.netscispace.com. Given that NO-GCA-induced DNA adducts are expected to be present at very low levels in vivo, the high sensitivity of nLC makes it an indispensable tool for their detection and quantification, enabling researchers to probe the earliest stages of DNA damage.
Mass Spectrometry-Based Characterization and Quantification of Adducts
Mass spectrometry (MS) is the definitive method for the characterization and quantification of NO-GCA-derived DNA adducts. Its high specificity and sensitivity allow for the unambiguous identification of adduct structures and their precise measurement, even in complex biological mixtures.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the analysis of DNA adducts. ESI is a soft ionization technique that allows for the ionization of thermally labile molecules like modified nucleosides without significant fragmentation. The subsequent tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion.
In the context of NO-GCA, a key DNA adduct formed is O6-carboxymethyl-deoxyguanosine (O6-CM-dG). LC/ESI/MS/MS has been successfully employed to detect O6-CM-dG in the glandular stomach of rats subjected to duodenal content reflux, a model for endogenous formation of N-nitroso compounds aacrjournals.org. The levels of this adduct were found to be significantly higher in the reflux group compared to the sham-operated group, highlighting the utility of this method in biological studies aacrjournals.org.
Further studies have developed and optimized LC-MS/MS methods for the simultaneous measurement of O6-CMG and O6-CMdG in biological matrices like urine nih.gov. These methods have achieved limits of detection in the sub-nanogram per milliliter range, demonstrating the high sensitivity of the technique nih.gov.
| Analyte | Limit of Detection (LOD) | Matrix | Reference |
| O6-carboxymethylguanine (O6-CMG) | 0.38 ng/mL | Urine | nih.gov |
| O6-carboxymethyl-2'-deoxyguanosine (O6-CMdG) | 0.18 ng/mL | Urine | nih.gov |
This interactive table presents the limits of detection for key this compound-related DNA adducts using LC/ESI/MS/MS.
High-Resolution Mass Spectrometry for Isotope-Dilution Quantification
High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, which allows for the determination of its elemental composition. This is particularly valuable in complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) can be a significant issue.
Isotope-dilution mass spectrometry is considered the gold standard for quantitative analysis. This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The ratio of the unlabeled analyte to the labeled internal standard is then measured by the mass spectrometer. This approach corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.
While a specific isotope-dilution HRMS method for NO-GCA has not been detailed in the reviewed literature, this methodology has been extensively applied to other nitrosamines and their DNA adducts acs.orgresearchgate.net. For instance, robust nano-liquid chromatography/high-resolution accurate mass Orbitrap tandem mass spectrometry (LC/HRAMS²) methods have been established to measure DNA adducts of various carcinogens, including those forming O6-carboxymethyl-2′-deoxyguanosine acs.orgresearchgate.net. These methods have achieved limits of quantitation in the range of 0.1 to 1.1 adducts per 108 bases using just 3 μg of DNA, showcasing the exceptional sensitivity of this approach acs.orgresearchgate.net. The development of a similar isotope-dilution HRMS assay for NO-GCA and its adducts would be a significant advancement for molecular epidemiology studies.
Multi-Stage Tandem Mass Spectrometry (MS³) for Structural Elucidation
Multi-stage tandem mass spectrometry (MS³) provides an additional layer of structural confirmation and is a powerful tool for the elucidation of unknown DNA adduct structures. In an MS³ experiment, a fragment ion from an MS/MS scan is isolated and further fragmented to generate a second-generation product ion spectrum.
A common fragmentation pathway for protonated modified deoxynucleosides in MS/MS is the neutral loss of the deoxyribose moiety (116 Da) acs.org. A data-dependent constant neutral loss-triple stage mass spectrometry (DDA-CNL/MS³) methodology has been developed to specifically target and identify DNA adducts acs.org. In this approach, the instrument is programmed to automatically trigger an MS³ scan when a specific neutral loss is detected in the MS/MS spectrum.
This technique is highly effective for screening for both known and unknown DNA adducts in a biological sample. The MS³ spectrum provides rich structural information about the modified base, which can be used to confirm the identity of a known adduct or to help elucidate the structure of a novel one. While not yet specifically reported for NO-GCA adducts, the application of MS³ would be invaluable for confirming the structures of adducts like O6-CM-dG and for identifying other potential, yet uncharacterized, DNA modifications induced by this compound.
Immunochemical Approaches for DNA Adduct Detection
Immunochemical methods leverage the high specificity of antibodies to detect and quantify DNA adducts. These techniques are particularly valuable for analyzing complex biological matrices where adduct levels may be extremely low.
Immunoassays, particularly the immunoslot blot technique, have been developed for the quantitative detection of specific DNA adducts formed by NOGC. These assays are based on antibodies that recognize and bind to particular adduct structures.
The primary DNA adduct associated with NOGC is O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG). dfg.de Antibody-based assays, including the immunoslot blot, have been specifically designed to quantify this adduct. dfg.deacs.org In a quantitative immunoslot blot assay, DNA is denatured and applied to a nitrocellulose or nylon membrane. The membrane is then incubated with a primary antibody specific for the O⁶-CMdG adduct. A secondary antibody, which is labeled with an enzyme or a fluorescent probe, is used for detection, allowing for the quantification of the adduct levels.
Research has successfully employed this method to detect O⁶-CMdG in human DNA samples. For instance, an immunoslot blot assay was used to detect O⁶-carboxymethylguanine (O⁶-CMGua) in human blood DNA, demonstrating the presence of this adduct in the general population. nih.govmdpi.com Further studies have shown positive staining for O⁶-CMGua in exfoliated colonic cells using immunohistochemistry, a related immunochemical technique. nih.gov These findings highlight the utility of immunoassays in biomonitoring human exposure to carboxymethylating agents like NOGC. dfg.de
Table 1: Application of Immunoslot Blot Assay for O⁶-carboxymethylguanine Detection
| Adduct Detected | Analytical Method | Sample Type | Key Finding | Reference |
| O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG) | Quantitative Immunoslot Blot Assay | DNA from various studies | Developed as a biomonitoring assay for carboxymethyl adducts. | dfg.de |
| O⁶-carboxymethylguanine (O⁶-CMGua) | Immunoslot Blot Assay | Human Blood DNA | O⁶-CMGua was detected in three human blood samples. | nih.govmdpi.com |
| O⁶-carboxymethylguanine (O⁶-CMGua) | Immunohistochemistry | Exfoliated Human Colonic Cells | Positive staining observed, with higher levels in individuals on a high red meat diet. | nih.gov |
To enhance the sensitivity and specificity of detection, immunoaffinity enrichment is often coupled with powerful separation techniques like high-performance liquid chromatography (HPLC). This combination allows for the isolation of specific adducts from complex mixtures before their quantification.
In this approach, an antibody specific to an adduct, such as O⁶-CMdG, is immobilized on a solid support to create an immunoaffinity column. amazonaws.com When a hydrolyzed DNA sample is passed through the column, the adduct of interest is selectively retained by the antibody. After washing away non-specific components, the purified adduct is eluted and subsequently analyzed by a sensitive detection method, often HPLC with fluorescence or mass spectrometric detection. dfg.de
This method of immunoaffinity-HPLC was among the antibody-based assays developed for the quantitation of O⁶-CMdG. dfg.de The synthesis and characterization of O⁶-(carboxymethyl)-2'-deoxyguanosine enabled the development of immunochemical detection methods, including those coupled with HPLC. fao.org This powerful combination provides a robust and sensitive means to measure specific DNA adducts formed by N-nitrosated glycine (B1666218) derivatives like NOGC. fao.org
Table 2: Immunoaffinity Enrichment for NOGC-Related DNA Adducts
| Target Analyte | Technique | Purpose | Finding | Reference |
| O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG) | Immunoaffinity-HPLC | Quantitation of the adduct | An established antibody-based assay for biomonitoring. | dfg.de |
| This compound (NOGC) adducts | Immunoaffinity Columns | Enrichment of adducts | Used to isolate and enrich NOGC-derived adducts from biological samples. | amazonaws.com |
| O⁶-(carboxymethyl)-2'-deoxyguanosine | Immunochemical Detection | Detection and characterization | Synthesis of the adduct standard enabled the development of immunochemical methods. | fao.org |
Development and Application of Immunoassays (e.g., Immunoslot Blot)
Radiometric Labeling Strategies for Adduct Identification and Tracking
Radiometric labeling involves the use of radioactive isotopes to label molecules of interest, enabling their highly sensitive detection and tracking. These strategies have been fundamental in identifying the types of DNA adducts formed by NOGC and in studying their formation in various experimental systems.
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.gov The method involves four key steps: enzymatic digestion of DNA, enrichment of the adducts, radiolabeling of the adducts using [γ-³²P]ATP and T4 polynucleotide kinase, and finally, chromatographic separation and quantification of the labeled adducts. nih.govnih.gov
This assay has been successfully applied to detect DNA adducts formed by N-nitroso bile acid conjugates. aacrjournals.org In a study investigating DNA adduct formation in a rat model of duodenal content reflux, the ³²P-postlabeling method was used to analyze adducts in the glandular stomach. niph.go.jp The study detected O⁶-carboxymethyl-deoxyguanosine (O⁶-CM-dG), an adduct derived from NOGC. niph.go.jp The levels of O⁶-CM-dG were found to be significantly elevated in the reflux group compared to the sham-operated control group, demonstrating the in vivo formation of this adduct. niph.go.jp
Table 3: In Vivo Detection of O⁶-CM-dG by ³²P-Postlabeling in a Rat Model
| Experimental Group | Time Point | O⁶-CM-dG Level (adducts per 10⁸ nucleotides) | Reference |
| Duodenal Reflux | 4 weeks | 40.9 ± 9.4 | niph.go.jp |
| Sham Operation | 4 weeks | 5.8 ± 2.3 | niph.go.jp |
| Duodenal Reflux | 8 weeks | 56.3 ± 3.2 | niph.go.jp |
| Sham Operation | 8 weeks | 5.9 ± 0.5 | niph.go.jp |
The use of NOGC labeled with carbon-14 (B1195169) (¹⁴C) has been a cornerstone of in vitro studies to identify the specific DNA adducts it forms. By reacting ¹⁴C-NOGC with DNA and then analyzing the products, researchers can trace the fragments of the NOGC molecule that become covalently bound to the DNA bases.
In a pivotal in vitro study, ¹⁴C-N-Nitrosoglycocholic acid (¹⁴C-NOGC) was incubated with calf thymus DNA. nih.gov Subsequent analysis of the DNA hydrolysate via HPLC with radioactivity detection revealed the formation of several carboxymethylated adducts. nih.govresearchgate.net The identified adducts included 7-carboxymethylguanine (B3357535) (7-CMG), 3-carboxymethyladenine (3-CMA), and O⁶-carboxymethylguanine (O⁶-CMG). nih.gov These experiments provided direct evidence of the specific chemical modifications that NOGC induces in DNA. nih.govresearchgate.net The identification of these carboxymethylated bases is crucial for understanding the mutagenic mechanisms of NOGC. nih.gov
Table 4: DNA Adducts Identified Using ¹⁴C-Labeled this compound (¹⁴C-NOGC) in vitro
| Labeled Compound | Experimental System | Identified DNA Adducts | Analytical Method | Reference |
| ¹⁴C-N-Nitrosoglycocholic acid | Incubation with calf thymus DNA | 7-carboxymethylguanine (7-CMG) | HPLC with radioactivity detection | nih.govresearchgate.net |
| ¹⁴C-N-Nitrosoglycocholic acid | Incubation with calf thymus DNA | 3-carboxymethyladenine (3-CMA) | HPLC with radioactivity detection | nih.gov |
| ¹⁴C-N-Nitrosoglycocholic acid | Incubation with calf thymus DNA | O⁶-carboxymethylguanine (O⁶-CMG) | HPLC with radioactivity detection | nih.govresearchgate.net |
In Vitro and Ex Vivo Experimental Models for N Nitrosoglycocholic Acid Research
DNA Incubation Systems using Calf Thymus DNA
In vitro incubation of N-Nitrosoglycocholic acid (NO-GCA) with calf thymus DNA is a fundamental experimental model for characterizing the compound's direct reactivity with genetic material. These cell-free systems are crucial for identifying the specific DNA adducts formed upon chemical interaction, absent the complexities of cellular metabolism and repair.
Research has shown that incubating [¹⁴C]this compound with calf thymus DNA under neutral conditions results in the formation of several carboxymethylated adducts. nih.govaacrjournals.org The primary adducts identified include 7-carboxymethylguanine (B3357535) (7-CMG), 3-carboxymethyladenine (3-CMA), and O⁶-carboxymethylguanine (O⁶-CMG). nih.govaacrjournals.org The generation of these adducts demonstrates the ability of NO-GCA to act as a carboxymethylating agent, directly altering the structure of DNA bases.
Interestingly, further studies on the reaction between NO-GCA and calf thymus DNA revealed the unexpected formation of O⁶-methylguanine (O⁶-MG), in addition to O⁶-carboxymethylguanine. researchgate.net O⁶-MG is a well-documented pro-mutagenic lesion, while O⁶-CMG is not readily repaired by the specific DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase. researchgate.net This suggests that NO-GCA can lead to the formation of at least two distinct types of potentially mutagenic DNA lesions through different chemical pathways.
Table 1: DNA Adducts Identified from this compound Incubation with Calf Thymus DNA
| Adduct | Abbreviation | Reference |
| 7-carboxymethylguanine | 7-CMG | nih.gov |
| 3-carboxymethyladenine | 3-CMA | nih.gov |
| O⁶-carboxymethylguanine | O⁶-CMG | nih.govaacrjournals.orgresearchgate.net |
| O⁶-methylguanine | O⁶-MG | researchgate.net |
Cell-Based Models for Adduct Formation and Mutagenesis Studies
Cell-based assays provide a more biologically relevant context than simple DNA incubation, incorporating cellular uptake, metabolic processes, and DNA repair mechanisms. Various cell models, from pancreatic cells to bacterial and human cell lines, have been employed to investigate the mutagenic potential of this compound.
Studies in Pancreatic Acinar Cells
The pancreas is a target organ of interest for bile acid-related research. This compound is known to generate a reactive intermediate, the carboxymethyl diazonium ion. researchgate.net This reactive species is capable of forming carboxymethyl adducts with DNA, specifically 7-carboxymethylguanine and O⁶-carboxymethylguanine. researchgate.net Studies using the compound azaserine, which also generates a carboxymethyl diazonium ion, have confirmed the formation of 7-carboxymethylguanine in the DNA of pancreatic acinar cells, supporting the model that NO-GCA can induce similar DNA damage in these cells. researchgate.net
Mutagenesis Assays in Mammalian Cell Lines (e.g., TK6 Human Lymphoblasts)
To assess mutagenicity in a human cell context, this compound has been tested in diploid human lymphoblastoid cells, specifically the TK6 cell line. aacrjournals.orgnih.gov The TK6 cell line is frequently used in genotoxicity testing because it has a stable karyotype and expresses wild-type p53, making its response to mutagens more relevant to in vivo human cells. nihs.go.jp
In a forward mutation assay using TK6 cells, this compound was found to be a potent mutagen. aacrjournals.orgnih.gov It was capable of inducing statistically significant mutant fractions at a concentration as low as 0.05 µM. aacrjournals.orgnih.gov When compared to its taurine-conjugated counterpart, N-nitrosotaurocholic acid, this compound was approximately 9,000 times more potent in this human cell assay. nih.govscispace.com
Bacterial Mutagenesis Assays (e.g., Salmonella typhimurium Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening the mutagenic potential of chemical compounds. nib.si this compound has been evaluated using Salmonella typhimurium strain TM677 in a forward mutation assay and in quantitative Ames reversion assays. aacrjournals.orgnih.gov
The results demonstrated that NO-GCA is mutagenic in bacteria, with statistically significant mutant fractions observed at concentrations around 0.12 mM. aacrjournals.orgnih.gov In the bacterial assay, its mutagenic potency was comparable to that of N-nitrosotaurocholic acid. nih.govscispace.com Further experiments with quantitative Ames S. typhimurium reversion assays indicated that the mutations induced by NO-GCA occur through a base substitution mechanism. aacrjournals.orgnih.gov The non-nitrosated parent compound, glycocholic acid, was found to be non-mutagenic. nih.gov
Table 2: Comparative Mutagenicity of this compound
| Assay System | Cell Line/Strain | Observation | Potency | Reference |
| Human Cell Assay | TK6 Human Lymphoblasts | Potent mutagen | Mutagenic at 0.05 µM | aacrjournals.orgnih.gov |
| Bacterial Assay | Salmonella typhimurium TM677 | Mutagenic via base substitution | Significant at ~0.12 mM | aacrjournals.orgnih.gov |
Animal Models for Investigating this compound Activity and Adduct Formation
Animal models are indispensable for studying the in vivo effects of chemical compounds, including their metabolism, distribution, and ability to form DNA adducts within specific organs.
Rodent Models for Gastrointestinal Adduct Detection
Rat models have been instrumental in demonstrating that this compound can form DNA adducts in the gastrointestinal tract in vivo. In one key study, ¹⁴C-labeled NO-GCA was administered to rats, leading to a dose-dependent excretion of ¹⁴C-7-carboxymethylguanine in the urine, confirming that this adduct is formed in the body and excreted. nih.gov
Furthermore, rodent models of duodenal content reflux into the stomach have provided evidence for the endogenous formation and activity of NO-GCA. In rats that underwent this surgery, the DNA adduct O⁶-carboxymethyl-deoxyguanosine (O⁶-CM-dG), a known product of NO-GCA, was detected in the glandular stomach. aacrjournals.orgfrontiersin.org This finding suggests that glycocholic acid, a component of bile, can be nitrosated within the stomach under these conditions to form NO-GCA, which then damages the DNA of surrounding tissues. aacrjournals.orgfrontiersin.org The level of O⁶-CM-dG detected in the duodenal reflux group was significantly higher than in the sham operation group, reinforcing the link between bile reflux and the formation of this specific DNA lesion. aacrjournals.org
Models for Hepatocellular Adduct Formation
In vitro and ex vivo experimental models are crucial for investigating the mechanisms by which this compound (NO-GCA) interacts with cellular macromolecules, leading to the formation of adducts, particularly with DNA in liver cells. These models allow for the detailed study of DNA damage under controlled conditions, providing insight into the compound's genotoxic potential.
Research has primarily utilized in vitro systems where NO-GCA is incubated directly with DNA, such as calf thymus DNA, to identify the resulting adducts. aacrjournals.orgescholarship.org These experiments are fundamental in characterizing the chemical reactivity of NO-GCA towards DNA and identifying the specific types of damage it induces.
Studies have demonstrated that NO-GCA, a nitrosated bile acid conjugate, reacts with DNA to form several distinct adducts. aacrjournals.orgresearchgate.net The formation of these adducts is a key event in the initiation of carcinogenesis. Early investigations into the DNA adducts formed by NO-GCA led to the identification of N7-carboxymethylguanine. dfg.de It is also reported that O6-carboxymethyl-deoxyguanosine (O6-CM-dG), N7-carboxymethyl-deoxyguanosine, and N3-carboxymethyl-deoxyadenosine are produced when NO-GCA is incubated with calf thymus DNA under neutral conditions. aacrjournals.org
Intriguingly, further research revealed that DNA exposed to NO-GCA and other nitrosated glycine (B1666218) derivatives also contained methyl adducts, such as O6-methylguanine (O6-MG). researchgate.netdfg.deacs.org O6-MG is a well-established promutagenic lesion. researchgate.net The ability to generate both carboxymethyl and methyl DNA adducts is recognized as a general characteristic of nitrosated glycines. dfg.dedfg.de This dual activity suggests complex decomposition pathways for NO-GCA that result in different reactive species capable of alkylating DNA.
The primary DNA modifications resulting from nitrosated glycines are the carboxymethyl adducts. dfg.de In in vitro reactions between NO-GCA and DNA, 7-carboxymethylguanine (7-CMGua) and O6-carboxymethylguanine (O6-CMGua) were formed in an approximate 10:1 ratio. nih.gov
The table below summarizes the principal DNA adducts that have been identified in in vitro models studying the interaction of this compound with DNA.
Table 1: DNA Adducts Formed by this compound in In Vitro Models
| Adduct | Abbreviation | Type of Adduct | Reference |
|---|---|---|---|
| O⁶-carboxymethyl-deoxyguanosine | O⁶-CM-dG | Carboxymethyl Adduct | aacrjournals.orgmdpi.com |
| N⁷-carboxymethylguanine | 7-CMGua | Carboxymethyl Adduct | dfg.denih.gov |
| O⁶-methylguanine | O⁶-MG | Methyl Adduct | researchgate.netacs.org |
| N³-carboxymethyl-deoxyadenosine | - | Carboxymethyl Adduct | aacrjournals.org |
Detailed findings from in vitro incubation studies highlight the specific products of the reaction between NO-GCA and DNA. These foundational experiments provide the basis for understanding its genotoxic effects.
Table 2: Detailed Findings from In Vitro Incubation of NO-GCA with Calf Thymus DNA
| Experimental Model | Key Findings | Identified Adducts | Reference |
|---|---|---|---|
| Incubation of NO-GCA with calf thymus DNA at 37°C under neutral conditions | Reaction produced multiple DNA adducts. | O⁶-carboxymethyl-deoxyguanosine, N⁷-carboxymethyl-deoxyguanosine, N³-carboxymethyl-deoxyadenosine | aacrjournals.org |
| Incubation of NO-GCA with DNA | The reaction gives rise to both carboxymethyl and methyl adducts. O⁶-carboxymethylguanine is not repaired by the DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase. | O⁶-carboxymethylguanine, O⁶-methylguanine | researchgate.net |
| In vitro reactions of NO-GCA with DNA | Demonstrated the formation of both 7-CMGua and O⁶-CMGua. The ratio of 7-CMGua to O⁶-CMGua was found to be approximately 10:1. | 7-carboxymethylguanine (7-CMGua), O⁶-carboxymethylguanine (O⁶-CMGua) | nih.gov |
While most detailed adduct analysis has occurred in acellular in vitro systems, the carcinogenicity of NO-GCA in animal models, where it induces hepatocarcinoma in rats, supports the biological relevance of these findings. oup.com The adducts identified in vitro are considered the likely initiators of the carcinogenic process observed in vivo.
Theoretical and Computational Chemistry Approaches Applied to N Nitrosoglycocholic Acid
Quantum Chemical Calculations of N-Nitrosoglycocholic Acid Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and stability. researchgate.netscispace.com While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on other N-nitrosamines can be applied to understand its behavior.
These calculations can predict several key parameters:
Molecular Geometry and Electronic Structure: The initial step in any quantum chemical analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of both the steroidal bile acid backbone and the N-nitroso group. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can then be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons, providing a quantitative measure of its chemical reactivity. at.ua
Reaction Pathways and Transition States: A crucial application of quantum chemistry is the mapping of reaction pathways. nih.gov For this compound, a key reaction is its metabolic activation, which is believed to be a prerequisite for its carcinogenic activity. nih.gov This process likely involves enzymatic hydroxylation at the α-carbon to the nitroso group, followed by decomposition to a reactive electrophile. nih.govfrontiersin.org Quantum chemical calculations can model the energetics of these steps, including the identification of transition state structures and the calculation of activation energy barriers. scispace.com This information is vital for predicting the likelihood and rate of the reaction.
Stability of Intermediates: The metabolic activation of N-nitrosamines generates highly reactive intermediates, such as diazonium ions or carbocations, which are the ultimate DNA-alkylating species. nih.govoup.com Quantum chemical calculations can assess the relative stability of these intermediates derived from this compound. The stability of these reactive species is a critical factor in determining the compound's carcinogenic potential. nih.gov
A hypothetical DFT study on this compound would likely investigate the bond dissociation energy of the N-N bond and the energetics of the metabolic activation pathway, providing a theoretical basis for its observed reactivity.
| Computational Parameter | Significance for this compound |
| Optimized Molecular Geometry | Provides the most stable 3D structure, forming the basis for all other calculations. |
| HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity, indicating a greater propensity to interact with biological nucleophiles like DNA. |
| Activation Energy Barriers | Higher barriers for decomposition or metabolic activation would suggest greater stability and lower reactivity under specific conditions. |
| Relative Stability of Intermediates | Determines the lifetime and potential reaction pathways of the reactive species responsible for DNA damage. |
Molecular Docking and Dynamics Simulations of this compound-DNA Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the non-covalent interactions between a small molecule and a biological macromolecule. researchgate.net In the case of this compound, these methods can be used to model its interaction with DNA, providing insights into how it positions itself before a potential chemical reaction.
Molecular Docking: This technique predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies would involve placing the molecule in the major or minor groove of a DNA double helix and calculating the binding affinity for various poses. The bile acid moiety of the molecule could play a significant role in this initial binding, potentially through hydrophobic and van der Waals interactions with the DNA grooves. nih.govacs.org Studies on other bile acid conjugates have shown their ability to interact with DNA. nih.gov The results of docking studies can identify the most probable binding sites and conformations, which can then be used as starting points for more rigorous molecular dynamics simulations.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, typically on the nanosecond to microsecond timescale. An MD simulation of the this compound-DNA complex would allow researchers to observe the conformational changes in both the ligand and the DNA, the stability of the binding, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. These simulations can reveal how the bile acid portion of the molecule influences the positioning of the reactive nitroso group in proximity to the nucleophilic sites on the DNA bases.
| Simulation Technique | Information Gained for this compound-DNA Interaction |
| Molecular Docking | Predicts the most energetically favorable binding modes (e.g., minor vs. major groove) and provides a binding energy score. |
| Molecular Dynamics | Simulates the dynamic behavior and stability of the complex over time, revealing conformational changes and key intermolecular interactions. |
Computational Prediction of DNA Adduct Conformations and Misincorporation Potential
Once a reactive metabolite of this compound is formed, it can covalently bind to DNA, forming a DNA adduct. The structure of this adduct can significantly distort the DNA helix, leading to errors during DNA replication and transcription, which is a key mechanism of mutagenesis and carcinogenesis.
DNA Adduct Conformation: After the formation of a covalent bond, for instance, the known O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG) adduct, computational methods can be used to determine the conformational consequences. oup.com By building a model of a DNA duplex containing this adduct, MD simulations can be performed to study its impact on the local DNA structure. researchgate.net These simulations can reveal changes in base pairing, helical twist, and groove dimensions. Some adducts cause minimal distortion, allowing them to evade DNA repair mechanisms, while others cause significant distortions that may stall DNA polymerase. researchgate.net
Misincorporation Potential: The conformational changes induced by the DNA adduct can lead to mispairing of bases during DNA replication. Computational techniques, such as a combination of MD simulations and free energy calculations, can be used to predict the likelihood of a DNA polymerase incorporating an incorrect nucleotide opposite the adducted base. For example, an O⁶-CMdG adduct might favor pairing with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation. acs.org By calculating the free energy difference between the polymerase incorporating the correct versus an incorrect base, a prediction of the mutagenic potential of the adduct can be made.
| Computational Approach | Insight into this compound-Induced DNA Damage |
| Molecular Dynamics of Adducted DNA | Reveals the structural perturbations to the DNA helix caused by the covalent attachment of the carboxymethyl group. |
| Free Energy Calculations | Predicts the thermodynamic favorability of incorporating an incorrect base opposite the adduct during DNA replication, thus estimating the misincorporation potential. |
Future Directions and Emerging Areas in N Nitrosoglycocholic Acid Research
Elucidation of Broader Metabolic Pathways Involving N-Nitrosoglycocholic Acid
The primary known metabolic consequence of this compound is its ability to act as a carboxymethylating agent, leading to the formation of DNA adducts. researchgate.netnih.gov Upon decomposition, it is thought to generate a carboxymethyldiazonium ion, which can then react with DNA. researchgate.net This interaction results in the formation of several adducts, most notably O6-carboxymethylguanine (O6-CMG) and, to a lesser extent, O6-methylguanine (O6-MG). researchgate.netresearchgate.net The formation of O6-MG is particularly noteworthy as it suggests that nitrosated glycine (B1666218) derivatives like NOGC could be an endogenous source of this well-established pro-mutagenic DNA lesion. researchgate.net
Future research will likely focus on delineating the complete metabolic network associated with this compound. Key areas of investigation include:
Enzymatic Processing: Identifying specific enzymes, potentially including cytochrome P450 (CYP) isozymes, that may be involved in the bioactivation or detoxification of this compound, similar to the metabolic pathways of many other N-nitroso compounds. dfg.de
Interactions with Gut Microbiota: The gastric and intestinal environments are crucial for the formation of N-nitroso compounds. gutnliver.org Research is needed to understand how different compositions of the gut microbiome influence the synthesis of this compound from bile acids and nitrite (B80452) precursors. gutnliver.org
Downstream Metabolites: Comprehensive analysis of the breakdown products of this compound beyond its DNA-reactive intermediates is required. This includes identifying metabolites that may be excreted in urine or feces, which could serve as non-invasive biomarkers of its formation and processing.
Cross-talk with Other Metabolic Pathways: Investigating how the presence and metabolism of this compound impact other cellular metabolic pathways, such as fatty acid metabolism or amino acid homeostasis, is a critical next step. nih.govmdpi.com
The table below summarizes the key DNA adducts formed from this compound.
| Adduct Name | Abbreviation | Significance | Reference |
| O6-carboxymethylguanine | O6-CMG | Primary adduct formed; not repaired by O6-alkylguanine-DNA-alkyltransferase (AGT). | researchgate.net |
| O6-methylguanine | O6-MG | Pro-mutagenic lesion; substrate for the DNA repair protein AGT. | researchgate.netresearchgate.net |
| 7-carboxymethylguanine (B3357535) | 7-CMGua | Formed in vitro from NOGC reactions with DNA. | nih.gov |
Integration of Omics Technologies for Systems-Level Understanding of this compound Effects
To move beyond the study of single molecular interactions and understand the broader biological consequences of this compound exposure, the integration of "omics" technologies is essential. humanspecificresearch.orgteknoscienze.com These high-throughput methods provide a global view of molecular changes within a cell or organism. humanspecificresearch.org A multi-omics approach will provide a holistic comprehension of the cellular response to this compound. mdpi.com
Future research integrating omics technologies could involve:
Genomics: Analyzing genome-wide mutation signatures in cells or tissues chronically exposed to this compound to identify specific patterns of genetic alterations attributable to its DNA adducts.
Transcriptomics: Using RNA-sequencing (RNA-seq) to profile changes in gene expression in response to this compound. nih.gov This can identify the upregulation of DNA repair pathways, stress responses, and other cellular defense mechanisms, as well as the dysregulation of genes involved in cell cycle control and apoptosis.
Proteomics: Employing mass spectrometry-based proteomics to identify proteins that are post-translationally modified (e.g., carboxymethylated) by this compound. This can reveal non-DNA targets and uncover novel mechanisms of toxicity or altered cell signaling.
Metabolomics: Analyzing the global metabolic profile of cells or biofluids (e.g., urine, plasma) to identify systemic metabolic disturbances caused by this compound exposure. mdpi.com This could uncover unexpected links to other metabolic diseases and identify new biomarker candidates. mdpi.com
The table below outlines potential applications of various omics technologies in this research area.
| Omics Technology | Potential Application in NOGC Research | Expected Insights | Reference |
| Genomics | Whole-genome sequencing of exposed cells. | Identification of specific mutational signatures. | teknoscienze.com |
| Transcriptomics | RNA-sequencing of cells treated with NOGC. | Understanding gene expression changes in response to exposure (e.g., DNA repair, stress pathways). | humanspecificresearch.orgnih.gov |
| Proteomics | Identifying post-translational modifications on proteins. | Discovery of non-DNA molecular targets and altered protein function. | mdpi.comhumanspecificresearch.org |
| Metabolomics | Profiling of metabolites in biofluids after exposure. | Revealing systemic metabolic disruptions and identifying potential new biomarkers. | mdpi.com |
Exploration of Novel Biomarkers for Endogenous this compound Exposure
A significant challenge in studying endogenous N-nitroso compounds is accurately assessing human exposure. While nitrosated amino acids like N-nitrosoproline (NPRO) have been used as surrogate biomarkers for endogenous nitrosation, it is not clear if they accurately reflect the formation of specific carcinogenic compounds like this compound. dfg.de The DNA adduct O6-CMG has been detected in human blood samples, suggesting that endogenous formation of its precursors occurs. nih.gov
The future of biomarker discovery in this field will focus on developing more specific and sensitive methods to quantify exposure and effect. Key areas for exploration include:
Urinary Metabolite Biomarkers: Identifying unique metabolites of this compound that are excreted in the urine. This would provide a non-invasive method for assessing recent endogenous formation.
Protein Adducts: Investigating the formation of stable carboxymethyl adducts on abundant blood proteins like albumin or hemoglobin. These adducts could serve as longer-term dosimeters of exposure.
Discriminating Biomarkers: Developing methods, possibly using stable isotopes, to distinguish between DNA adducts formed endogenously from precursors like this compound and those formed from exogenous exposures to other alkylating agents. nih.gov
Gene Expression Signatures: Utilizing transcriptomic data to identify a unique gene expression signature in accessible cells (e.g., blood lymphocytes) that is indicative of exposure to and biological response to this compound. dfg.de
Q & A
Q. What guidelines ensure reproducibility in NO-GCA analytical methods across laboratories?
- Methodology : Adopt metrological traceability protocols from nucleic acid analysis standards (e.g., ISO 20395) and report data using Minimum Information for Biological and Biomedical Investigations (MIBBI) checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
